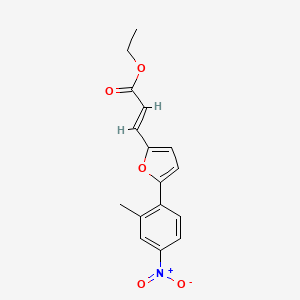

Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-3-21-16(18)9-6-13-5-8-15(22-13)14-7-4-12(17(19)20)10-11(14)2/h4-10H,3H2,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJANNYFODFNPN-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate typically involves a multi-step process:

Formation of the Furan Ring: The initial step involves the synthesis of the furan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of a suitable phenyl precursor, followed by coupling with the furan ring. This step often requires the use of nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

Esterification: The final step involves the esterification of the furan derivative with ethyl acrylate. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can target the nitro group, converting it to an amino group. This is typically achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring and the ester moiety. Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are commonly used.

Major Products

Oxidation: Oxidation of the furan ring can lead to the formation of furanones, while oxidation of the nitrophenyl group can produce nitroso or nitro derivatives.

Reduction: Reduction of the nitro group yields the corresponding aniline derivative.

Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate has a molecular formula of C15H15N1O4 and a molecular weight of approximately 301.29 g/mol. The compound features a furan ring substituted at the 5-position with a 2-methyl-4-nitrophenyl group, alongside an ethyl acrylate moiety. The unique combination of these functional groups contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. This compound may induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation. Studies have shown that derivatives containing furan rings can demonstrate significant antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range.

Antimicrobial Properties

In vitro studies suggest that this compound possesses antimicrobial activity against a range of pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) assays have indicated promising results, with MIC values ranging from 0.22 to 0.25 μg/mL for similar furan derivatives.

Material Science Applications

Building Block for Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. Its unique structure allows for modifications that can lead to novel compounds with tailored properties.

- Anticancer Study : A study focused on the synthesis of furan-based compounds reported significant antiproliferative activity against cancer cell lines, demonstrating the potential of this compound as a lead compound for further development in cancer therapeutics.

- Antimicrobial Evaluation : Another study evaluated various derivatives for their antimicrobial properties using MIC assays, highlighting the effectiveness of compounds similar to this compound against multiple bacterial strains.

Mechanism of Action

The mechanism by which Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate exerts its effects depends on its interaction with biological targets:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect signaling pathways, metabolic processes, and gene expression, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core structural features with the target molecule but differ in substituents, leading to distinct physicochemical and reactivity profiles:

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects : The 2-methyl-4-nitrophenyl group introduces steric hindrance, which may reduce reaction rates in crowded transition states compared to smaller substituents like hydroxymethyl .

- Solubility: The nitro group likely reduces solubility in nonpolar solvents compared to the methyl or phenyl derivatives, though experimental data are lacking.

Reactivity in Alkenylation Reactions

Evidence from palladium-catalyzed C3-alkenylation of furans highlights substituent-dependent regioselectivity and yield :

- Ethyl 3-(5-phenylfuran-2-yl)acrylate : Synthesized via alkenylation of 2-(furan-2-yl)benzo[d]thiazole with ethyl acrylate, yielding 3g (moderate yield, Table 2). Competing C5-alkenylation products were observed, indicating substituent-dependent selectivity .

Biological Activity

Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate is a compound belonging to the class of furan derivatives, characterized by its unique structure that includes a furan ring, a nitrophenyl group, and an ethyl acrylate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 301.29 g/mol. The presence of both methyl and nitro substituents on the phenyl ring significantly influences its reactivity and biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives have been tested for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .

- Anticancer Potential : Research suggests that furan derivatives can inhibit cancer cell proliferation. This compound may interact with specific cellular targets, potentially leading to apoptosis in cancer cells through mechanisms involving redox reactions facilitated by the nitro group .

- Anti-inflammatory Effects : The compound's structural features allow for interactions with inflammatory pathways, which could lead to the development of new anti-inflammatory agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors by binding to their active sites, similar to other furan-based compounds .

- Redox Reactions : The nitro group in the structure could participate in redox reactions, enhancing its reactivity and potential interactions with biological targets .

Comparative Analysis

A comparative analysis of this compound with other related compounds highlights its unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate | Structure | Contains chloro and nitro groups, influencing reactivity |

| Ethyl 3-(furan-2-yl)propionate | Structure | Lacks complex substituents, differing chemical properties |

| (2E)-3-[5-(2-Methylphenyl)-2-furyl]acrylic acid | Structure | Variation in electronic properties and reactivity patterns |

This table illustrates how this compound stands out due to its combination of both methyl and nitro groups on the phenyl ring, which significantly influences its reactivity compared to other similar compounds.

Case Studies

Several studies have investigated the biological activity of furan derivatives similar to this compound:

- Antimicrobial Evaluation : A study evaluated various furan derivatives for their antimicrobial activities, revealing that certain compounds exhibited potent activity against a range of bacterial strains, supporting the potential of this class of compounds in developing new antibiotics .

- Anticancer Research : Another investigation focused on the anticancer properties of furan-based compounds, demonstrating that they could induce apoptosis in cancer cells through specific signaling pathways, thus highlighting their therapeutic potential in oncology .

Q & A

Q. How can crystallographic disorder in the furan ring be addressed during refinement?

- Methodology : Apply the SQUEEZE algorithm (PLATON) to model solvent-accessible voids. Use restraints (SIMU/DELU) in SHELXL to manage thermal motion anisotropy. Validate with residual density maps (<±0.3 eÅ) .

Methodological Validation

Q. What cross-validation approaches ensure accuracy in synthetic yield calculations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.